Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate
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Overview
Description
Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate is a complex organic compound with a molecular formula of C22H19NO5S
Mode of Action
It’s often used as a UV absorber or stabilizer in polymers, coatings, adhesives, intraocular lenses, and other materials to protect them from the harmful effects of UV radiation .
Biochemical Pathways
Substituents at different positions on the thiazole ring can affect the therapeutic outcome of substituted thiazole derivatives .
Preparation Methods
The synthesis of Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Other methods include diazo-coupling, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Chemical Reactions Analysis
Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate can be compared with other similar compounds, such as:
2-(2-Benzothiazolyl)acetic acid ethyl ester: This compound shares a similar benzothiazole core but differs in its ester group and overall structure.
Benzothiazole derivatives: These compounds have a benzothiazole ring and exhibit similar biological activities, but their specific substituents and functional groups can vary.
Thiazole derivatives: These compounds contain a thiazole ring and are known for their diverse biological activities, including antibacterial and antifungal properties.
Biological Activity
Ethyl 2-(3-benzothiazol-2-yl-6-ethyl-2-methyl-4-oxochromen-7-yloxy)acetate is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with ethyl acetate under specific conditions. The strategic selection of substituents on the benzothiazole ring can significantly influence the biological properties of the resulting compounds.
Biological Activities
1. Antimicrobial Activity
Research indicates that ethyl 2-(3-benzothiazol-2-yl)acetate derivatives exhibit significant antimicrobial properties against various pathogens. A study demonstrated that these compounds showed activity comparable to standard antibiotics, suggesting their potential as therapeutic agents in treating bacterial infections .
2. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that ethyl 2-(3-benzothiazol-2-yl)acetate possesses considerable antioxidant activity, which may be attributed to its phenolic structure .
3. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases. The mechanism involves the downregulation of NF-kB signaling pathways, which play a crucial role in inflammation .
4. Anticancer Activity
Preliminary studies suggest that ethyl 2-(3-benzothiazol-2-yl)acetate exhibits cytotoxic effects on various cancer cell lines, including HCT116 and MCF7 cells. The IC50 values obtained indicate a moderate level of activity, warranting further investigation into its mechanisms of action and potential as a chemotherapeutic agent .
Case Studies
Several case studies have highlighted the efficacy of ethyl 2-(3-benzothiazol-2-yl)acetate in biological applications:
Research Findings
Recent literature has provided insights into the structure-activity relationship (SAR) of ethyl 2-(3-benzothiazol-2-yl)acetate:
- Structural Modifications : Variations in substituents on the benzothiazole ring can enhance or diminish biological activities.
- Mechanism of Action : The compound's ability to modulate cellular pathways involved in inflammation and oxidative stress is a key area of research.
- Therapeutic Potential : Given its diverse biological activities, ethyl 2-(3-benzothiazol-2-yl)acetate is being explored for potential applications in drug development, particularly for antimicrobial and anticancer therapies.
Properties
IUPAC Name |
ethyl 2-[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-4-14-10-15-18(11-17(14)28-12-20(25)27-5-2)29-13(3)21(22(15)26)23-24-16-8-6-7-9-19(16)30-23/h6-11H,4-5,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCFLBWSOQCSPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OCC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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